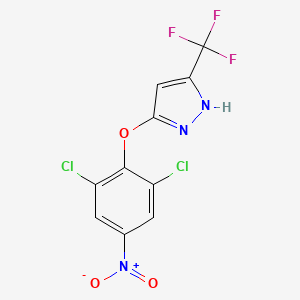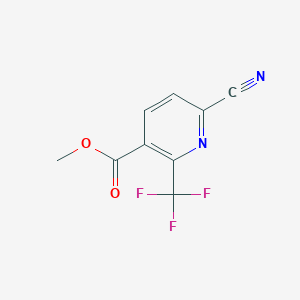
Methyl 6-cyano-2-(trifluoromethyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-cyano-2-(trifluoromethyl)nicotinate is an organic compound with the chemical formula C10H7F3N2O2 It is a derivative of nicotinic acid, characterized by the presence of a cyano group at the 6-position and a trifluoromethyl group at the 2-position on the pyridine ring
Vorbereitungsmethoden
The synthesis of Methyl 6-cyano-2-(trifluoromethyl)nicotinate typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid or its derivatives.
Reaction with Trifluoromethylating Agents:
Cyano Group Introduction: The cyano group is introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Methyl 6-cyano-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano or trifluoromethyl positions, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts tailored to the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-cyano-2-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of Methyl 6-cyano-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups can influence the compound’s binding affinity and specificity, modulating its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-cyano-2-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:
Methyl 2-chloro-6-(trifluoromethyl)nicotinate: Similar structure but with a chloro group instead of a cyano group.
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate: Similar structure but with an ethyl ester and a methyl group at different positions.
Methyl 2-bromo-6-(trifluoromethyl)nicotinate: Similar structure but with a bromo group instead of a cyano group.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H5F3N2O2 |
|---|---|
Molekulargewicht |
230.14 g/mol |
IUPAC-Name |
methyl 6-cyano-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H5F3N2O2/c1-16-8(15)6-3-2-5(4-13)14-7(6)9(10,11)12/h2-3H,1H3 |
InChI-Schlüssel |
KPKKVEYYKPZSAS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N=C(C=C1)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[4-amino-5-[2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]ethylamino]pyrimidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13907198.png)

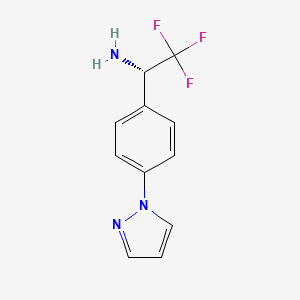
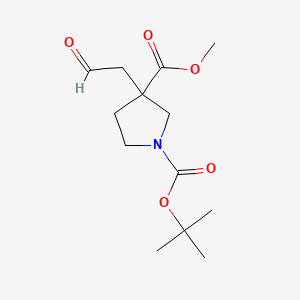
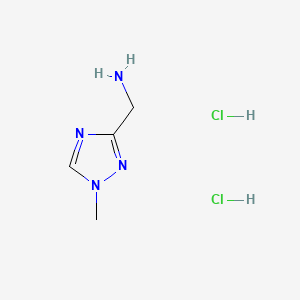
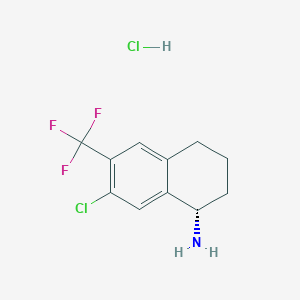
![4-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13907247.png)
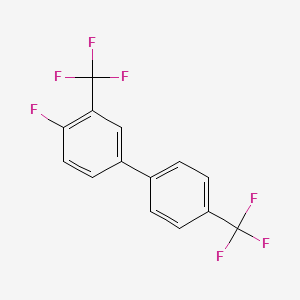
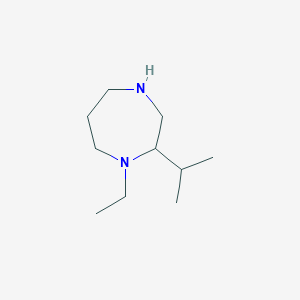
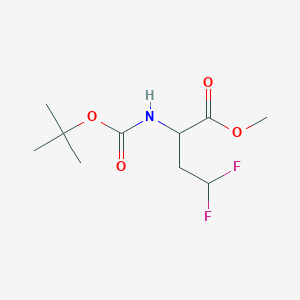
![(2'-Methoxy[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B13907282.png)
![(1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13907287.png)
